molecular formula C21H16N2O4 B2632891 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide CAS No. 866152-19-4

4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide

Cat. No. B2632891
CAS RN: 866152-19-4
M. Wt: 360.369
InChI Key: RPQBBDOIFLULTH-UHFFFAOYSA-N
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Description

4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

A series of novel derivatives, specifically focusing on 4-aryl-2-[2-(1-hydroxydiphenylmethyl)phenylamino]-4-oxobut-2-enoic acids and their esters, have been synthesized through reactions involving aroylpyruvic acids and their methyl esters with o-aminophenyldiphenylmethanol. This process illustrates the compound's utility in forming substituted dihydrobenzo[e][1,4]oxazepin derivatives through intramolecular heterocyclization, showcasing its potential in the development of novel pharmacologically active compounds (Kolotova et al., 1998).

Metabolic Pathway Elucidation

Research into the metabolism of dibenz[b,f]-1,4-oxazepine derivatives has provided insight into their bioactivation pathways. Specifically, studies on 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one have implicated an arene oxide intermediate, indicating a complex metabolic pathway that could inform the development of safer and more effective therapeutic agents (Harrison et al., 1978).

Novel Synthesis Approaches

Innovative synthesis techniques have been developed for dibenzo[b,f][1,4]oxazepine derivatives, including asymmetric alkynylation methods. These techniques enable the creation of optically active derivatives, expanding the compound's applicability in synthesizing heterocyclic products with significant biological activities (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis

A biomass-involved strategy has been employed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin derivatives, showcasing an eco-friendly approach to generating novel benzo-fused N-heterocycles. This method highlights the potential for sustainable routes in producing complex organic molecules, contributing to greener pharmaceutical manufacturing practices (Zhang et al., 2015).

Polyfluorinated Derivatives

Research into polyfluorinated analogues of dibenz[b,f][1,4]oxazepines has revealed their synthesis and unique properties. These derivatives exhibit a variety of biological activities, particularly on the central nervous system, indicating their potential as psychotropic agents. The studies demonstrate the versatility of the compound in forming structurally diverse and biologically active molecules (Gerasimova, Konstantinova, & Petrenko, 1989).

properties

IUPAC Name

4-hydroxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-12-2-8-17-19(10-12)27-18-9-5-14(11-16(18)21(26)23-17)22-20(25)13-3-6-15(24)7-4-13/h2-11,24H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQBBDOIFLULTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide

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